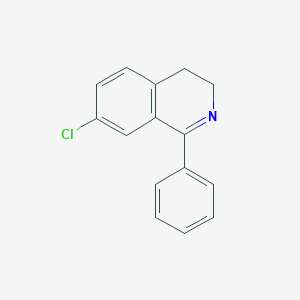![molecular formula C7H4N2O2 B025226 Pyrido[2,3-d][1,3]oxazin-4-one CAS No. 109171-82-6](/img/structure/B25226.png)
Pyrido[2,3-d][1,3]oxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
作用機序
The mechanism of action of pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes involved in various biological processes such as DNA replication, protein synthesis, and cell signaling pathways. Additionally, it may also act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
Pyrido[2,3-d][1,3]oxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of specific enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cancer cell growth. Additionally, it has been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Pyrido[2,3-d][1,3]oxazin-4-one has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
The advantages of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Additionally, it can be synthesized using various methods, which have been optimized to produce high yields. However, the limitations of using pyrido[2,3-d][1,3]oxazin-4-one in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of pyrido[2,3-d][1,3]oxazin-4-one. One direction is the development of novel synthetic methods to produce more potent derivatives of pyrido[2,3-d][1,3]oxazin-4-one. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer, microbial infections, and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
Pyrido[2,3-d][1,3]oxazin-4-one can be synthesized using various methods, including the reaction of 2-aminopyridine and ethyl glyoxylate in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. These methods have been optimized to produce high yields of pyrido[2,3-d][1,3]oxazin-4-one.
科学的研究の応用
Pyrido[2,3-d][1,3]oxazin-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, pyrido[2,3-d][1,3]oxazin-4-one has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
特性
CAS番号 |
109171-82-6 |
|---|---|
製品名 |
Pyrido[2,3-d][1,3]oxazin-4-one |
分子式 |
C7H4N2O2 |
分子量 |
148.12 g/mol |
IUPAC名 |
pyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C7H4N2O2/c10-7-5-2-1-3-8-6(5)9-4-11-7/h1-4H |
InChIキー |
CJCQCWPVLWKLNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N=COC2=O |
正規SMILES |
C1=CC2=C(N=C1)N=COC2=O |
同義語 |
4H-Pyrido[2,3-d][1,3]oxazin-4-one(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



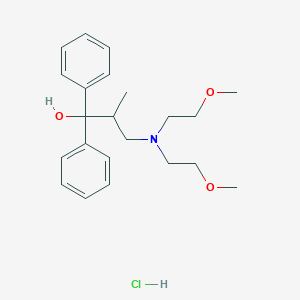

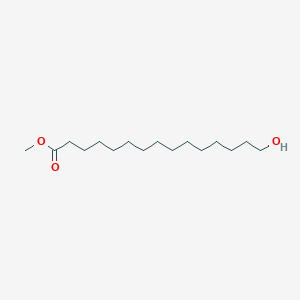
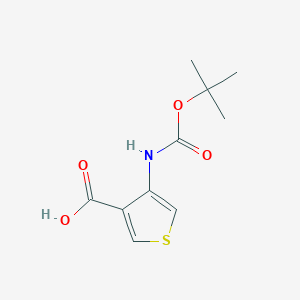
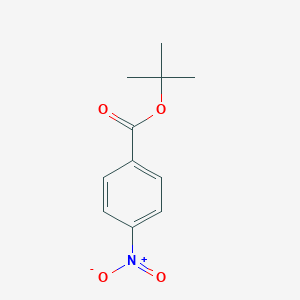

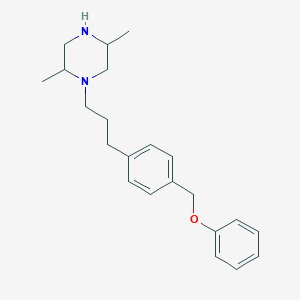

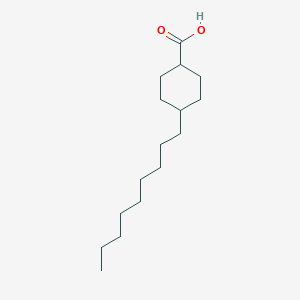
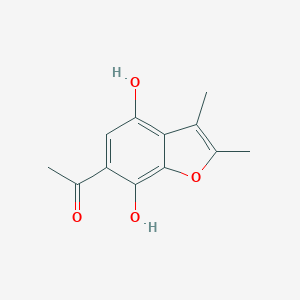

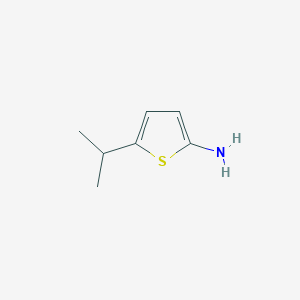
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
